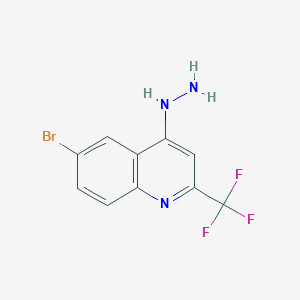
6-Bromo-4-hydrazinyl-2-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-hydrazinyl-2-(trifluoromethyl)quinoline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine, hydrazine, and trifluoromethyl groups in its structure makes it a versatile compound with unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydrazinyl-2-(trifluoromethyl)quinoline typically involves the following steps:
Hydrazination: The hydrazine group is introduced by reacting the brominated quinoline with hydrazine hydrate in the presence of a suitable catalyst.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazine group into an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-hydrazinyl-2-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-hydrazinyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline
- 4-Chloro-2-(trifluoromethyl)quinoline
Uniqueness
6-Bromo-4-hydrazinyl-2-(trifluoromethyl)quinoline is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
1701-32-2 |
|---|---|
Molekularformel |
C10H7BrF3N3 |
Molekulargewicht |
306.08 g/mol |
IUPAC-Name |
[6-bromo-2-(trifluoromethyl)quinolin-4-yl]hydrazine |
InChI |
InChI=1S/C10H7BrF3N3/c11-5-1-2-7-6(3-5)8(17-15)4-9(16-7)10(12,13)14/h1-4H,15H2,(H,16,17) |
InChI-Schlüssel |
GVIQWZMTOBKALD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















